molecular formula C9H9ClN4O2S B14038303 Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate

Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate

Cat. No.: B14038303
M. Wt: 272.71 g/mol
InChI Key: VVFKWBPGTKRJDO-UHFFFAOYSA-N
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Description

Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate is a heterocyclic compound that belongs to the thiazole and pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thiazolo[5,4-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as poly(ADP-ribose) polymerase-1, which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. Additionally, the compound may interact with other cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl carbamate group enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other similar compounds.

Properties

Molecular Formula

C9H9ClN4O2S

Molecular Weight

272.71 g/mol

IUPAC Name

ethyl N-(7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)carbamate

InChI

InChI=1S/C9H9ClN4O2S/c1-3-16-9(15)14-8-13-5-6(10)11-4(2)12-7(5)17-8/h3H2,1-2H3,(H,13,14,15)

InChI Key

VVFKWBPGTKRJDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)N=C(N=C2Cl)C

Origin of Product

United States

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